molecular formula C109H164N30O44 B15285707 Dentonin acetate

Dentonin acetate

Cat. No.: B15285707
M. Wt: 2598.6 g/mol
InChI Key: CVWMFQSUXGRLLV-ADSXSVHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dentonin acetate (CAS: 400090-20-2 Free base) is a synthetic peptide fragment derived from matrix extracellular phosphoglycoprotein (MEPE), a regulator of bone mineralization and phosphate homeostasis. It enhances osteogenesis by promoting the survival and proliferation of immature adherent cells, such as dental pulp stem cells (DPSCs), and stimulates integrin activity, a critical pathway in cell adhesion and tissue repair . Its primary applications include research in bone metabolism, dental pulp regeneration, and osteoarthritis (OA) therapeutics .

Properties

Molecular Formula

C109H164N30O44

Molecular Weight

2598.6 g/mol

IUPAC Name

acetic acid;(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]butanedioic acid

InChI

InChI=1S/C107H160N30O42.C2H4O2/c1-6-51(4)86(135-99(171)67(43-83(155)156)128-96(168)63(39-75(111)143)127-97(169)65(41-81(151)152)121-78(146)46-116-87(159)55(23-15-33-115-107(113)114)122-92(164)58(28-31-79(147)148)124-91(163)57(26-29-73(109)141)125-93(165)60(36-50(2)3)126-98(170)66(42-82(153)154)131-102(174)85(112)52(5)140)103(175)134-70(49-139)105(177)137-35-17-25-72(137)101(173)130-62(38-54-20-11-8-12-21-54)95(167)133-69(48-138)89(161)118-47-77(145)120-64(40-80(149)150)88(160)117-45-76(144)119-59(27-30-74(110)142)104(176)136-34-16-24-71(136)100(172)129-61(37-53-18-9-7-10-19-53)94(166)123-56(22-13-14-32-108)90(162)132-68(106(178)179)44-84(157)158;1-2(3)4/h7-12,18-21,50-52,55-72,85-86,138-140H,6,13-17,22-49,108,112H2,1-5H3,(H2,109,141)(H2,110,142)(H2,111,143)(H,116,159)(H,117,160)(H,118,161)(H,119,144)(H,120,145)(H,121,146)(H,122,164)(H,123,166)(H,124,163)(H,125,165)(H,126,170)(H,127,169)(H,128,168)(H,129,172)(H,130,173)(H,131,174)(H,132,162)(H,133,167)(H,134,175)(H,135,171)(H,147,148)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H,178,179)(H4,113,114,115);1H3,(H,3,4)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68+,69-,70-,71-,72-,85-,86-;/m0./s1

InChI Key

CVWMFQSUXGRLLV-ADSXSVHESA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N[C@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)N.CC(=O)O

Origin of Product

United States

Preparation Methods

Dentonin acetate is synthesized through peptide synthesis techniques. The synthetic route involves the sequential addition of amino acids to form the peptide chain. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds. Industrial production methods involve large-scale peptide synthesis using automated synthesizers, which ensure high purity and yield .

Chemical Reactions Analysis

Dentonin acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Dentonin acetate has a wide range of scientific research applications:

Mechanism of Action

Dentonin acetate exerts its effects by promoting the proliferation of dental pulp stem cells. The molecular targets and pathways involved include the integrin family of receptors, which mediate cell adhesion and signaling. The peptide binds to these receptors, activating downstream signaling pathways that promote cell proliferation and differentiation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares Dentonin acetate with structurally or functionally related compounds, emphasizing differences in mechanisms, applications, and research significance.

3'-Sialyllactose Sodium

Property This compound 3'-Sialyllactose Sodium
Structure Synthetic peptide (MEPE-derived) Oligosaccharide (sialylated lactose)
Primary Function Osteogenesis, integrin stimulation Prebiotic, anti-inflammatory
Applications Bone/dental repair, OA research Gut microbiome modulation, arthritis
Key Mechanism Integrin-mediated cell adhesion Immune homeostasis via TLR4 modulation
Research Focus Bone metabolism, stem cell proliferation Neuroinflammation, microbial interactions

Contrast : While both compounds exhibit anti-inflammatory properties, this compound directly targets bone and dental tissue regeneration via integrin pathways, whereas 3'-Sialyllactose sodium modulates systemic immune responses .

Sodium Acetate

Property This compound Sodium Acetate
Structure Peptide-acetate complex Simple sodium salt (CH₃COONa)
Primary Function Tissue regeneration pH buffering, metabolic intermediate
Applications Biomedical research Food preservative, laboratory reagent
Key Mechanism Cell signaling via integrins Acetyl-CoA synthesis
Research Focus Bone/dental therapeutics Basic biochemistry, industrial processes

Contrast : Sodium acetate lacks targeted biological activity in bone or stem cell systems, serving primarily as a metabolic substrate or buffer .

Fentin Acetate

Property This compound Fentin Acetate
Structure Peptide-acetate complex Organotin compound (C₂₀H₁₈O₂Sn)
Primary Function Tissue regeneration Fungicidal activity
Applications Biomedical research Agricultural fungicide
Key Mechanism Integrin stimulation Phospholipase A2 inhibition
Research Focus Regenerative medicine Plant pathogen control

Vinyl Acetate

Property This compound Vinyl Acetate
Structure Peptide-acetate complex Vinyl ester monomer (C₄H₆O₂)
Primary Function Biological signaling Polymer production
Applications Biomedical research Adhesives, paints, plastics
Key Mechanism Cell adhesion and differentiation Free-radical polymerization
Research Focus Bone/dental regeneration Industrial material science

Contrast : Vinyl acetate is exclusively used in industrial polymer synthesis, lacking bioactive roles in biological systems .

Fuzapladib

Property This compound Fuzapladib
Structure Peptide-acetate complex Small-molecule inhibitor
Primary Function Integrin stimulation Phospholipase A2 (PLA2) inhibition
Applications OA, dental repair Anti-inflammatory therapeutics
Key Mechanism Cell proliferation via integrins Leukocyte migration suppression
Research Focus Tissue regeneration Acute pancreatitis, sepsis

Contrast : Fuzapladib suppresses inflammation by targeting PLA2, whereas this compound promotes tissue repair via integrin-mediated pathways .

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